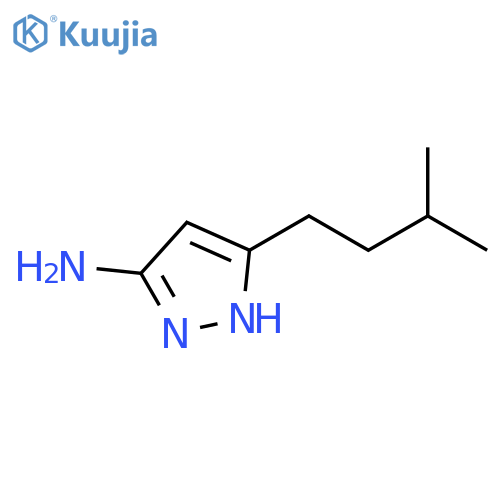Cas no 1187862-39-0 (3-(3-methylbutyl)-1H-pyrazol-5-amine)

1187862-39-0 structure
商品名:3-(3-methylbutyl)-1H-pyrazol-5-amine
CAS番号:1187862-39-0
MF:C8H15N3
メガワット:153.224801301956
CID:4576400
3-(3-methylbutyl)-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazol-3-amine, 5-(3-methylbutyl)-
- 3-(3-Methylbutyl)-1H-pyrazol-5-amine
- 3-(3-methylbutyl)-1H-pyrazol-5-amine
-
- インチ: 1S/C8H15N3/c1-6(2)3-4-7-5-8(9)11-10-7/h5-6H,3-4H2,1-2H3,(H3,9,10,11)
- InChIKey: KAJIUTBTSBVUAT-UHFFFAOYSA-N
- ほほえんだ: N1C(CCC(C)C)=CC(N)=N1
じっけんとくせい
- 密度みつど: 1.0±0.1 g/cm3
- ふってん: 325.1±22.0 °C at 760 mmHg
- フラッシュポイント: 176.6±9.5 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
3-(3-methylbutyl)-1H-pyrazol-5-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(3-methylbutyl)-1H-pyrazol-5-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-172945-10.0g |
3-(3-methylbutyl)-1H-pyrazol-5-amine |
1187862-39-0 | 95% | 10.0g |
$2269.0 | 2023-07-07 | |
| Enamine | EN300-172945-0.05g |
3-(3-methylbutyl)-1H-pyrazol-5-amine |
1187862-39-0 | 95% | 0.05g |
$101.0 | 2023-07-07 | |
| Chemenu | CM433658-250mg |
3-(3-methylbutyl)-1H-pyrazol-5-amine |
1187862-39-0 | 95%+ | 250mg |
$279 | 2023-01-03 | |
| TRC | M294128-100mg |
3-(3-Methylbutyl)-1H-pyrazol-5-amine |
1187862-39-0 | 100mg |
$ 230.00 | 2022-06-04 | ||
| Enamine | EN300-172945-0.5g |
3-(3-methylbutyl)-1H-pyrazol-5-amine |
1187862-39-0 | 95% | 0.5g |
$407.0 | 2023-07-07 | |
| Chemenu | CM433658-1g |
3-(3-methylbutyl)-1H-pyrazol-5-amine |
1187862-39-0 | 95%+ | 1g |
$653 | 2023-01-03 | |
| Enamine | EN300-1150272-0.25g |
3-(3-methylbutyl)-1H-pyrazol-5-amine |
1187862-39-0 | 95% | 0.25g |
$216.0 | 2023-09-20 | |
| Enamine | EN300-1150272-0.1g |
3-(3-methylbutyl)-1H-pyrazol-5-amine |
1187862-39-0 | 95% | 0.1g |
$152.0 | 2023-09-20 | |
| Enamine | EN300-1150272-1g |
3-(3-methylbutyl)-1H-pyrazol-5-amine |
1187862-39-0 | 95% | 1g |
$528.0 | 2023-09-20 | |
| Aaron | AR01B2EU-100mg |
3-(3-methylbutyl)-1H-pyrazol-5-amine |
1187862-39-0 | 95% | 100mg |
$234.00 | 2025-02-09 |
3-(3-methylbutyl)-1H-pyrazol-5-amine 関連文献
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
1187862-39-0 (3-(3-methylbutyl)-1H-pyrazol-5-amine) 関連製品
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1187862-39-0)3-(3-methylbutyl)-1H-pyrazol-5-amine

清らかである:99%/99%
はかる:1g/5g
価格 ($):536.0/1072.0